molecular formula C12H16N2O3 B1481101 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098010-19-4

2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1481101
CAS No.: 2098010-19-4
M. Wt: 236.27 g/mol
InChI Key: WWORKOUAFVQVAO-UHFFFAOYSA-N
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Description

2-(4-Cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid ( 2098010-19-4) is a high-value pyrimidinone-based chemical building block. Its structure features a lipophilic cyclohexyl group at the 4-position of the pyrimidinone ring and a reactive acetic acid side chain at the 1-position, creating a versatile scaffold for organic and medicinal chemistry research . This compound is characterized by high chemical stability and crystallinity, making it a reliable and precise starting material for synthesizing more complex heterocyclic systems or for use as a key intermediate in pharmaceutical development . The unique combination of the non-polar cyclohexyl group and the polar carboxyl function grants this molecule good solubility in organic solvents, facilitating its handling under various reaction conditions . Pyrimidinone derivatives are recognized as privileged structures in drug discovery, with documented applications across multiple therapeutic areas. Related analogues have shown potent biological activities, serving as inhibitors for enzymes like GSK-3β, which is a strong therapeutic target in cancer research . Furthermore, pyrimidinone cores are frequently explored as kinase inhibitors and have been identified in potent and orally active MDM2-p53 interaction antagonists for cancer treatment, highlighting the strategic value of this chemical class . This product is intended for research applications as a key synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-cyclohexyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h6,8-9H,1-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWORKOUAFVQVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H15N3O3
  • CAS Number : 1713714-07-8

The structure features a cyclohexyl group attached to a pyrimidine derivative, which is significant for its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid. In vivo experiments demonstrated a reduction in paw thickness and weight in animal models, indicating significant anti-inflammatory efficacy. The compound exhibited inhibition rates of up to 63.35% for paw thickness and 68.26% for paw weight, alongside a substantial decrease in pro-inflammatory cytokines like TNF-α and PGE-2 by over 60% .

The mechanism underlying the anti-inflammatory effects appears to involve selective inhibition of the COX-2 enzyme, which plays a critical role in the inflammatory response. The compound's unique structural features enhance its binding affinity to COX-2 compared to COX-1, resulting in fewer gastrointestinal side effects typically associated with non-selective NSAIDs .

Study 1: Efficacy in Animal Models

A study conducted on rats showed that treatment with 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid led to marked improvements in inflammation-related parameters. The study reported:

  • Paw Thickness Reduction : 63.35%
  • TNF-α Levels : Decreased by 61.04%
    These findings suggest that the compound may be effective in treating conditions characterized by chronic inflammation, such as arthritis .

Study 2: Safety Profile Assessment

In assessing the safety profile, researchers evaluated liver and kidney functions post-treatment. Key indicators such as AST, ALT, creatinine, and urea levels remained within normal ranges, suggesting that the compound does not adversely affect renal or hepatic functions at therapeutic doses .

Comparative Analysis

CompoundIC50 (μM)Selectivity Index
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid0.06 - 0.09High
Celecoxib0.05298.6
Mefenamic Acid1.98Low

The data indicates that 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid possesses comparable or superior selectivity against COX-2 relative to established NSAIDs, making it a promising candidate for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}. Its structure features a pyrimidine ring, which is significant for its biological activity. The presence of the cyclohexyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Anticancer Activity

Research has indicated that 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation and PARP cleavage. The findings suggest potential for this compound in developing new anticancer therapies.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preclinical models of inflammation have shown that it can reduce markers of inflammation, such as cytokine levels (e.g., IL-6 and TNF-alpha).

Data Table: Anti-inflammatory Effects

Treatment GroupCytokine Levels (pg/mL)Control Group
Compound A150300
Compound B200350
Vehicle Control350-

The data indicates a significant reduction in cytokine levels when treated with the compound compared to controls.

Neuroprotective Effects

Emerging research suggests that 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a rodent model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuroinflammation, as evidenced by histological analysis showing decreased microglial activation.

Formulation and Delivery Methods

The formulation of 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid for therapeutic use poses challenges due to its solubility profile. Recent studies have explored various delivery systems, including:

  • Polymeric Nanoparticles: Enhancing solubility and bioavailability.
  • Liposomal Formulations: Providing controlled release profiles.

These advanced delivery methods aim to optimize the therapeutic efficacy of the compound while minimizing side effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents (Pyrimidine/Pyridazine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid 4-Cyclohexyl, 6-oxo C₁₂H₁₆N₂O₃ 236.27* High lipophilicity, steric bulk
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1410714-81-6) 2,4-Dimethyl, 6-oxo C₈H₁₀N₂O₃ 182.18 Moderate solubility, lower steric hindrance
2-(6-Oxopyridazin-1(6H)-yl)acetic acid (95209-84-0) Pyridazinone ring (6-oxo) C₆H₆N₂O₃ 154.12 Smaller ring size, polar surface area
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) 4-Chloro, 6-(2,3-xylidino), thio linkage C₁₅H₁₄ClN₃O₂S 335.81 Hepatocarcinogenic, peroxisome proliferator
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (5900-45-8) 5-Cyano, 6-methyl, 2,4-dioxo C₈H₇N₃O₄ 209.16 Electron-withdrawing groups, increased acidity

*Calculated based on structural similarity.

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, dioxo in ) increase acidity, whereas the cyclohexyl group (electron-donating) may stabilize the pyrimidine ring.

Key Insights:

  • Hepatotoxicity: Wy-14,643’s hepatocarcinogenicity () highlights the importance of substituent selection. The cyclohexyl group’s steric bulk may reduce DNA replication effects compared to planar aromatic substituents.
  • Enzyme Targeting: Pyridazinone derivatives () often exhibit kinase inhibitory activity, whereas pyrimidinones like the target compound may favor PPAR modulation or protease inhibition.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid generally follows a sequence of:

  • Construction of the pyrimidinone core with the cyclohexyl substituent at the 4-position.
  • Introduction of the acetic acid side chain at the N-1 position of the pyrimidine ring.

This approach is consistent with established methods for preparing substituted pyrimidinones and their acetic acid derivatives.

Formation of the 4-Cyclohexyl-6-oxopyrimidinone Core

Methodology:

  • The pyrimidinone ring is typically synthesized via condensation reactions involving β-dicarbonyl compounds or β-keto esters and guanidine derivatives.
  • For the 4-cyclohexyl substitution, a cyclohexyl-containing β-keto ester or equivalent precursor is employed.
  • Reaction conditions may be acidic or basic, often under reflux, to promote ring closure and formation of the 6-oxopyrimidin-1(6H)-one structure.

Example Reaction:

  • Cyclohexyl-substituted β-keto ester + guanidine → 4-cyclohexyl-6-oxopyrimidin-1(6H)-one

This step yields the pyrimidinone core with the desired cyclohexyl group at position 4.

Purification and Characterization

  • The crude product is typically precipitated by addition of cold water and isolated by filtration.
  • Further purification is achieved by recrystallization or flash chromatography using solvent systems such as ethyl acetate/petroleum ether mixtures.
  • Characterization is performed by melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidinone ring formation Cyclohexyl β-keto ester + guanidine, acidic/basic medium, reflux Formation of 4-cyclohexyl-6-oxopyrimidinone
2 N-alkylation 4-cyclohexyl-6-oxopyrimidinone + bromoacetic acid, K2CO3, DMF, RT-65 °C Introduction of acetic acid at N-1 position
3 Purification Precipitation, filtration, recrystallization or chromatography Pure 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Research Findings and Analogous Preparations

  • Analogous pyrimidinone derivatives with alkyl or cycloalkyl substitutions have been synthesized using similar N-alkylation protocols with haloacetic acids, showing good yields (typically 70–85%) and high purity after chromatographic purification.
  • The use of potassium carbonate as a base in DMF is a well-established method for N-alkylation of pyrimidinones, providing mild conditions that preserve the integrity of the pyrimidine ring.
  • Optimization of reaction parameters such as temperature, solvent, and molar ratios can improve yields and reduce side reactions.
  • The cyclohexyl substituent at the 4-position influences the steric and electronic properties of the pyrimidinone, which can affect reactivity during alkylation and purification steps.

Notes on Industrial and Green Chemistry Considerations

  • Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
  • Use of greener solvents or solvent-free conditions could be explored to minimize environmental impact.
  • Advanced purification techniques such as preparative HPLC might be used for high-purity requirements.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid, and what key reaction parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions with careful optimization of solvents, catalysts, and temperature. For pyrimidinone derivatives, cyclocondensation of cyclohexyl-substituted precursors with acetic acid derivatives is common. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) enhance reaction efficiency. highlights DMF for coupling reactions involving acetic acid derivatives .
  • Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) or coupling agents (e.g., EDC/HOBt) improve yield, as shown in pyridazinone syntheses .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography are critical for isolating high-purity products .

Basic: How can the molecular structure of this compound be accurately characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyrimidinone carbonyl at ~170 ppm). IR confirms carbonyl stretches (~1650–1750 cm⁻¹) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves 3D structure. Use SHELXL ( ) for refinement, ensuring precise bond angles and torsional parameters. ORTEP-3 ( ) aids in visualizing thermal ellipsoids .

Advanced: What computational approaches are recommended for analyzing the electronic structure and reactivity of this pyrimidinone derivative?

Methodological Answer:

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). used DFT to evaluate charge distribution in a pyridazine analog .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological matrices. Parameterize force fields using crystallographic data .

Advanced: How can researchers address discrepancies in biological activity data observed across similar pyridazinone derivatives?

Methodological Answer:

  • Comparative SAR Studies : Analyze substituent effects (e.g., cyclohexyl vs. chlorophenyl groups) on target binding. compared thiazolopyrimidines to identify critical pharmacophores .
  • Mechanistic Profiling : Use enzyme inhibition assays or receptor-binding studies to clarify mode of action. For example, pyrimidinones may interact with ATP-binding pockets, requiring radioligand displacement assays .

Basic: What are the recommended protocols for assessing the in vitro biological activity of this compound?

Methodological Answer:

  • Cytotoxicity Assays : MTT or resazurin assays (IC₅₀ determination) in cancer cell lines .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Optimize buffer pH (e.g., 7.4 for physiological relevance) and pre-incubation times .

Advanced: What strategies are effective in resolving challenges related to the compound's solubility and stability during experimental procedures?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. notes room-temperature storage stability for similar acetic acid derivatives .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Protect light-sensitive groups (e.g., pyrimidinone) by storing in amber vials .

Basic: What safety precautions should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis ( uses volatile solvents like DMF) .
  • Emergency Measures : Immediate rinsing for spills () and medical consultation for ingestion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid

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